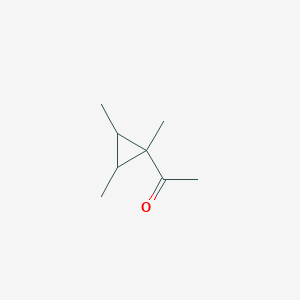

1-(1,2,3-Trimethylcyclopropyl)ethanone

説明

Structure

3D Structure

特性

CAS番号 |

108507-77-3 |

|---|---|

分子式 |

C8H14O |

分子量 |

126.2 g/mol |

IUPAC名 |

1-(1,2,3-trimethylcyclopropyl)ethanone |

InChI |

InChI=1S/C8H14O/c1-5-6(2)8(5,4)7(3)9/h5-6H,1-4H3 |

InChIキー |

DPFVHATYRTVANO-UHFFFAOYSA-N |

SMILES |

CC1C(C1(C)C(=O)C)C |

正規SMILES |

CC1C(C1(C)C(=O)C)C |

同義語 |

Ketone, methyl 1,2,3-trimethylcyclopropyl (6CI) |

製品の起源 |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: 1-(1,2,3-Trimethylcyclopropyl)ethanone in Advanced Chemical Synthesis and Drug Discovery

Executive Summary and Structural Rationale

In the landscape of modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of highly substituted cyclopropanes has emerged as a powerful tool for modulating physicochemical properties. 1-(1,2,3-Trimethylcyclopropyl)ethanone (CAS: 108507-77-3) [1] represents a highly specialized, sterically encumbered building block. Featuring a densely methylated three-membered ring conjugated to an acetyl group, this molecule serves as a rigidified bioisostere for tert-butyl or isopropyl moieties.

As a Senior Application Scientist, I approach this compound not merely as a catalog chemical, but as a structural fulcrum. The coplanarity of the cyclopropane carbons, combined with the shortened, high-s-character C–C bonds, imparts unique conformational restrictions on the adjacent carbonyl group. This guide deconstructs the physicochemical profile, the mechanistic synthesis, and the pharmacological utility of this compound, providing a self-validating framework for its application in drug development.

Physicochemical Profiling

Understanding the baseline metrics of 1-(1,2,3-Trimethylcyclopropyl)ethanone is critical for downstream applications, particularly in predicting its behavior in biphasic partitioning (LogP) and chromatographic purification. Due to the compact nature of the trimethylcyclopropyl system, the boiling point is significantly depressed compared to linear aliphatic ketones of the same molecular weight.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Descriptor | Analytical Rationale |

| CAS Registry Number | 108507-77-3 | Unique identifier for structural isomer [1]. |

| Molecular Formula | C₈H₁₄O | Indicates a degree of unsaturation of 2 (ring + carbonyl). |

| Molecular Weight | 126.20 g/mol | Confirmed via low-resolution MS (m/z 126 [M]⁺). |

| Boiling Point (Est.) | 145 – 155 °C | Lower than 2-octanone due to compact spherical steric bulk. |

| Density (Est.) | 0.86 – 0.89 g/cm³ | Typical for highly branched, non-aromatic cyclic ketones. |

| LogP (Est.) | 2.1 | Optimal lipophilicity for passive membrane permeability. |

Mechanistic Synthesis: Rhodium-Catalyzed Cyclopropanation

The synthesis of highly substituted cyclopropanes requires exquisite chemoselectivity to avoid competitive side reactions, such as C-H insertion or carbene dimerization. The most robust and scalable method for synthesizing 1-(1,2,3-trimethylcyclopropyl)ethanone is the transition-metal-catalyzed decomposition of 3-diazo-2-butanone in the presence of 2-butene [3].

We utilize Dirhodium tetraacetate[Rh₂(OAc)₄] over copper or ruthenium catalysts because the rhodium carbenoid intermediate exhibits superior electrophilicity and stereocontrol, ensuring a concerted, stereospecific [2+1] cycloaddition that preserves the cis or trans geometry of the starting alkene.

Experimental Protocol: Self-Validating Synthesis Workflow

This protocol is designed as a closed-loop system where analytical checkpoints dictate the progression of the reaction.

Step 1: System Preparation & Inert Atmosphere

-

Action: Flame-dry a heavy-walled pressure tube (autoclave) equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes.

-

Causality: Rhodium carbenoids are highly sensitive to moisture, which can lead to competitive O-H insertion and yield degradation.

Step 2: Reagent Loading & Alkene Condensation

-

Action: Add 1.0 mol% Rh₂(OAc)₄ (relative to the diazo compound) to the vessel. Cool the vessel to -20 °C using a dry ice/isopropanol bath. Condense 5.0 equivalents of 2-butene (gas at RT) into the vessel. Add anhydrous dichloromethane (DCM) as a co-solvent.

-

Causality: A massive excess of the alkene substrate is required to outcompete the bimolecular reaction of the rhodium carbenoid with unreacted diazo precursor, which would form unwanted azine or alkene dimers.

Step 3: Controlled Carbene Generation

-

Action: Seal the pressure tube with a septum port. Using a programmable syringe pump, inject 1.0 equivalent of 3-diazo-2-butanone (dissolved in DCM) at a strict rate of 0.5 mL/hr at room temperature.

-

Causality: Slow addition maintains a near-zero steady-state concentration of the diazo compound, effectively eliminating carbene dimerization [3].

Step 4: In-Process Validation (GC-MS)

-

Action: After complete addition, stir for 2 hours. Extract a 10 µL aliquot, dilute in hexane, and inject into a GC-MS.

-

Validation Checkpoint: The reaction is only deemed complete when the diazo peak disappears and the chromatogram shows a dominant peak with a molecular ion of m/z 126. If unreacted diazo remains, extend stirring time; do not add more catalyst.

Step 5: Isolation and Purification

-

Action: Vent the unreacted 2-butene safely. Concentrate the DCM in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate 95:5) or fractional vacuum distillation.

Synthetic workflow of 1-(1,2,3-Trimethylcyclopropyl)ethanone via Rh-catalyzed cyclopropanation.

Applications in Drug Development: The Bioisosteric Advantage

In the preclinical optimization of drug candidates, metabolic liability and off-target promiscuity are primary causes of attrition. The 1,2,3-trimethylcyclopropyl group is a "privileged" steric shield [2].

Conformational Locking and Target Affinity

When an acetyl group is attached to a highly substituted cyclopropane, the steric clash between the methyl groups on the ring and the methyl of the acetyl group forces the carbonyl oxygen into a highly specific, restricted vector. In kinase inhibitor design, this rigidification reduces the entropic penalty of binding. The molecule does not have to "freeze" out of multiple freely rotating conformations to fit the active site; it is pre-organized.

Circumventing CYP450 Metabolism

Standard tert-butyl or isopropyl groups are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to rapid plasma clearance. The C-H bonds of a cyclopropane ring possess higher s-character (closer to sp² than sp³), making them shorter, stronger, and significantly more resistant to hydrogen abstraction by the high-valent iron-oxo species in CYP450 active sites [2]. By substituting a vulnerable alkyl chain with the 1-(1,2,3-trimethylcyclopropyl)ethanone motif, developers can dramatically increase the in vivo half-life of the pharmacophore.

Pharmacological rationale for utilizing the 1,2,3-trimethylcyclopropyl motif in drug design.

References

-

Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (Talele, T. T., 2016) URL: [Link]

-

Title: Catalytic Methods for Metal Carbene Transformations Source: Chemical Reviews (Doyle, M. P., 1986) URL: [Link]

Stereochemistry and Isomerism of 1-(1,2,3-Trimethylcyclopropyl)ethanone: A Comprehensive Guide

Executive Summary

The stereochemical analysis of highly substituted small-ring systems is a critical component of modern drug development and fragrance chemistry. Cyclopropyl ketones, such as 1-(1,2,3-trimethylcyclopropyl)ethanone (also known as 1-acetyl-1,2,3-trimethylcyclopropane), present unique conformational and stereogenic properties due to their rigid planar geometry and high degree of substitution[1]. This whitepaper provides an in-depth mechanistic and stereochemical deconstruction of 1-(1,2,3-trimethylcyclopropyl)ethanone, detailing its four distinct stereoisomers, the IUPAC rules governing its pseudoasymmetric centers, and the self-validating analytical protocols required to differentiate them in the laboratory.

Structural and Conformational Analysis

1-(1,2,3-Trimethylcyclopropyl)ethanone consists of a highly strained three-membered carbon ring. The sp3 hybridized carbons in the cyclopropane ring are forced into 60° bond angles, leading to significant torsional strain. To minimize steric clashes, the bulky substituents—three methyl groups and one acetyl group—adopt specific spatial orientations relative to the plane of the ring.

The molecule possesses three potential stereocenters: C1, C2, and C3 .

-

C1 is fully substituted with an acetyl group (-C(=O)CH₃), a methyl group (-CH₃), and the two adjacent ring carbons (C2 and C3).

-

C2 and C3 are each substituted with a methyl group and a hydrogen atom.

The fundamental stereochemical divergence in this system depends entirely on the relative cis or trans relationship between the methyl groups at C2 and C3. This relationship dictates the symmetry of the entire molecule, similar to the stereochemical behavior observed in other substituted cycloalkanes like 1,2,3-trimethylcyclopentane[2] and 1,2,3-trimethylcyclohexane[3].

Stereochemical Enumeration and Symmetry

The stereoisomerism of 1-(1,2,3-trimethylcyclopropyl)ethanone is a classic edge case in IUPAC nomenclature, forcing a rigorous application of the Cahn-Ingold-Prelog (CIP) priority rules[4]. The system yields exactly four stereoisomers: two achiral meso diastereomers and one chiral enantiomeric pair.

The Meso Isomers (C2 and C3 cis)

When the methyl groups at C2 and C3 are cis to each other (both pointing "up" or both pointing "down" relative to the ring plane), the molecule possesses a plane of symmetry ( σ ) that bisects the C2-C3 bond and passes through C1.

Because C2 and C3 are mirror images of each other within the molecule, one must have the (R) configuration and the other the (S) configuration. According to IUPAC rules, the carbon with the (R) configuration is assigned the lower locant, making the ring backbone definitively (2R, 3S).

At C1, the acetyl and methyl groups lie perfectly on the plane of symmetry. C1 is bonded to four groups: -Acetyl, -Methyl, C2(R), and C3(S). Because C2 and C3 have the same constitution but opposite chirality sense, C1 is a pseudoasymmetric center . Swapping the acetyl and methyl groups at C1 generates two distinct meso diastereomers, designated by lowercase stereodescriptors (r and s):

-

(1r, 2R, 3S)-isomer : The acetyl group is trans to the C2/C3 methyl groups.

-

(1s, 2R, 3S)-isomer : The acetyl group is cis to the C2/C3 methyl groups.

The Chiral Racemate (C2 and C3 trans)

When the methyl groups at C2 and C3 are trans to each other, the plane of symmetry is destroyed. The molecule possesses C1 symmetry (asymmetric) and is therefore chiral.

In this arrangement, C2 and C3 have the same chirality sense—either both (S) or both (R). Because C2 and C3 are stereochemically equivalent, C1 is flanked by two identical chiral ligands. Consequently, C1 ceases to be a stereocenter. Swapping the acetyl and methyl groups at C1 does not create a new diastereomer; rotating the resulting molecule 180° around the axis bisecting C2-C3 perfectly superimposes it onto the original structure. Thus, the trans configuration yields only a single pair of enantiomers:

-

(2S, 3S)-isomer

-

(2R, 3R)-isomer

Figure 1: Stereochemical relationship tree of 1-(1,2,3-Trimethylcyclopropyl)ethanone isomers.

Summary of Isomers

The quantitative and qualitative stereochemical properties of the four isomers are summarized below.

| Isomer | C2-Me / C3-Me | C1 Configuration | C2 Config. | C3 Config. | Symmetry | Optical Activity |

| Meso-1 | cis | 1s (pseudoasymmetric) | 2S | 3R | Plane ( Cs ) | Achiral (0°) |

| Meso-2 | cis | 1r (pseudoasymmetric) | 2R | 3S | Plane ( Cs ) | Achiral (0°) |

| Enantiomer 1 | trans | N/A (not a stereocenter) | 2S | 3S | Asymmetric ( C1 ) | Chiral (+ or -) |

| Enantiomer 2 | trans | N/A (not a stereocenter) | 2R | 3R | Asymmetric ( C1 ) | Chiral (- or +) |

Analytical Differentiation & Experimental Protocols

To utilize these compounds in structure-activity relationship (SAR) studies or fragrance formulation[5], researchers must reliably differentiate the meso diastereomers from the chiral racemate. We employ a self-validating two-step workflow utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Protocol A: ¹H NMR Spectroscopy for Diastereomer Resolution

Causality: The symmetry of the molecule dictates its NMR footprint. In the meso isomers, the plane of symmetry renders the methyl groups at C2 and C3 enantiotopic . In an achiral NMR solvent, enantiotopic groups are isochronous and appear as a single signal. Conversely, in the chiral racemate, the lack of symmetry renders the C2 and C3 methyl groups diastereotopic , meaning they reside in distinct electronic environments and will resolve into two separate signals.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of the synthesized isomeric mixture in 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Validation: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. The system is self-validating: the integration of the acetyl methyl singlet (~2.1 ppm, 3H) must perfectly match one-third of the total integration of the ring methyls (9H) to confirm sample purity before stereochemical assignment.

-

Acquisition: Acquire a ¹H NMR spectrum at 400 MHz or higher to ensure adequate dispersion of the high-field cyclopropyl signals (0.5 - 1.5 ppm).

-

Interpretation:

-

Observation of a single doublet for the C2/C3 methyls confirms the isolation of a meso diastereomer.

-

Observation of two distinct doublets for the C2/C3 methyls confirms the presence of the chiral racemate.

-

Protocol B: Chiral HPLC for Enantiomer Separation

Causality: Enantiomers cannot be separated by standard achiral chromatography. A Chiral Stationary Phase (CSP) is required to form transient diastereomeric complexes with the (2S,3S) and (2R,3R) enantiomers. The difference in the free energy of these complexes ( ΔΔG‡ ) results in distinct retention times.

Step-by-Step Methodology:

-

Column Selection: Equip the HPLC with a cellulose-based chiral column (e.g., Chiralcel OJ-H, 250 x 4.6 mm).

-

Mobile Phase: Prepare an isocratic mobile phase of Hexane/Isopropanol (98:2 v/v). Degas thoroughly.

-

Baseline Validation: Inject a known racemic standard of the trans-isomer. Adjust the flow rate (typically 0.8 mL/min) until baseline resolution ( Rs>1.5 ) is achieved. The system validates itself when exactly two peaks with a 1:1 integration area ratio are observed.

-

Sample Injection: Inject 10 μ L of the purified chiral fraction from Protocol A. Monitor UV absorbance at 210 nm (carbonyl chromophore).

Figure 2: Self-validating analytical workflow for the separation and identification of isomers.

Conclusion

The stereochemical landscape of 1-(1,2,3-trimethylcyclopropyl)ethanone serves as a masterclass in the application of molecular symmetry and CIP priority rules. By recognizing that C1 acts as a pseudoasymmetric center in the meso forms but ceases to be a stereocenter entirely in the trans forms, researchers can accurately predict the physical and analytical behavior of the molecule. Leveraging symmetry-driven NMR analysis alongside chiral chromatography provides a robust, self-validating framework for isolating these structural variants for downstream applications in synthesis and drug discovery.

References

-

1,2,3-Trimethylcyclopropane stereoisomers - Chemistry Stack Exchange Source: stackexchange.com URL: [Link][4]

-

(1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia Source: wikipedia.org URL:[Link][2]

-

Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5) Source: chemeo.com URL: [Link][1]

-

Ethanone, 1-(2-methylcyclopropyl)- - NIST WebBook Source: nist.gov URL: [Link][6]

Sources

- 1. Ethanone, 1-cyclopropyl- (CAS 765-43-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1-(2,2,3-Trimethylcyclopentyl)ethanone | 17983-22-1 | Benchchem [benchchem.com]

- 6. Ethanone, 1-(2-methylcyclopropyl)- [webbook.nist.gov]

Physical properties including boiling point and solubility

An In-Depth Technical Guide to the Physical Properties of Boiling Point and Solubility for Pharmaceutical Development

Introduction

In the landscape of drug discovery and development, the intrinsic physical properties of an active pharmaceutical ingredient (API) are foundational pillars that dictate its ultimate success. Among these, boiling point and solubility are not mere physical constants; they are critical determinants of a compound's behavior from initial synthesis to its therapeutic action in the human body. A thorough understanding and precise measurement of these properties are indispensable for making informed decisions that guide medicinal chemistry, formulation science, and regulatory strategy. Low aqueous solubility, a common characteristic of modern drug candidates, can severely limit oral bioavailability, leading to costly development failures.[1] Similarly, the boiling point influences purification, stability, and the selection of manufacturing processes.

This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the theoretical underpinnings and practical methodologies for determining boiling point and solubility. As a Senior Application Scientist, the focus extends beyond procedural descriptions to elucidate the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually relevant to the challenges of pharmaceutical development.

Section 1: Boiling Point in the Pharmaceutical Context

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to the rapid vaporization of the liquid.[2] While many APIs are solids at room temperature, their boiling points—or the boiling points of synthetic intermediates and solvents—are critical parameters influencing purification, stability, and process chemistry.

Theoretical Foundations: The Role of Intermolecular Forces

The energy required to reach a compound's boiling point is directly proportional to the strength of its intermolecular forces.[3] Understanding these forces is key to predicting and interpreting boiling point data.

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area. For nonpolar compounds, they are the primary determinant of boiling point.[3]

-

Dipole-Dipole Interactions: Occur between polar molecules, adding to the cohesive energy that must be overcome for boiling.

-

Hydrogen Bonding: The strongest of these non-covalent interactions, occurring in molecules with H-F, H-O, or H-N bonds. APIs with significant hydrogen bonding capability (e.g., alcohols, carboxylic acids, amines) exhibit substantially higher boiling points.[3]

The structure-property relationship is paramount; for instance, increased branching in a molecule's carbon skeleton can lower its boiling point compared to a linear isomer by reducing the effective surface area for van der Waals interactions.[4]

Experimental Determination of Boiling Point

While classical methods like distillation are suitable for large volumes, modern pharmaceutical development relies on thermal analysis techniques that require minimal sample and provide high accuracy.[5][6]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for determining the boiling points of pure compounds and mixtures.[7][8]

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. The boiling of a liquid is an endothermic process, appearing as a sharp peak on the DSC thermogram. The extrapolated onset temperature of this peak is taken as the boiling point.[9][10] DSC is particularly useful for its precision and ability to work with small sample sizes.[2]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. Vaporization is associated with a sharp loss of mass. The onset temperature of this mass loss event on the TGA curve corresponds to the boiling point.[7]

This protocol outlines a self-validating system for the accurate determination of a liquid's boiling point.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin) to ensure accuracy.

-

Sample Preparation:

-

Accurately weigh 2-4 mg of the liquid sample into a specialized aluminum pan designed for volatile samples.

-

Use a hermetically sealed lid with a precision-drilled pinhole (typically 50-75 µm).[2][10]

-

Causality: The pinhole is critical. It allows the internal and external pressure to equalize while preventing premature sample loss due to evaporation, ensuring a sharp, well-defined boiling endotherm.[2] A hole that is too large will cause pre-boiling vaporization, while a hole that is too small can lead to pressure buildup and an artificially elevated boiling point.[9]

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate, typically 5-10 °C/min.[8]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Determine the extrapolated onset temperature of the boiling endotherm. This value represents the boiling point at the ambient pressure of the experiment.

-

If the atmospheric pressure during the experiment deviates significantly from standard pressure (101.3 kPa), a correction may be necessary for highly accurate determinations.[7]

-

Caption: Workflow for Boiling Point Determination using DSC.

Section 2: Solubility: The Cornerstone of Bioavailability

Aqueous solubility is arguably the most critical physical property for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1][11] Poor solubility is a leading cause of failure in drug development.

Theoretical Foundations: The Thermodynamics of Dissolution

The principle of "like dissolves like" is a useful heuristic, meaning polar compounds dissolve in polar solvents (like water) and nonpolar compounds in nonpolar solvents.[12] This is governed by the thermodynamics of the dissolution process, which involves:

-

Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of the solid API.

-

Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent.

-

Forming Solute-Solvent Bonds: Energy is released when the solute and solvent molecules interact.

The overall solubility depends on the net energy change of this process. Factors like pH (for ionizable drugs), temperature, and the solid-state form (polymorphism) can dramatically influence solubility.[13][14] Different crystal polymorphs or an amorphous state can exhibit vastly different solubilities, with the amorphous form often being the most soluble but least stable.[15]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In pharmaceutical research, "solubility" can refer to two distinct measurements, and choosing the correct one is dictated by the stage of drug development.[16][17]

-

Kinetic Solubility: This is a high-throughput measurement typically used in early drug discovery.[18][19] It measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer. The resulting precipitate is often amorphous, leading to an overestimation of the true equilibrium solubility.[15][20][21] Its purpose is not to give a definitive value but to rapidly flag compounds with potential solubility liabilities for in vitro assays.[17]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement. It determines the saturation concentration of a compound after it has been allowed to equilibrate with a solvent for an extended period (often 24-72 hours).[1][12] This method is more time- and resource-intensive but provides the true solubility of the most stable crystalline form, which is essential for lead optimization and formulation development.[15][16]

| Feature | Kinetic Solubility | Thermodynamic Solubility |

| Purpose | Early discovery screening (Hit-to-Lead) | Lead Optimization, Pre-formulation |

| Method | Rapid precipitation from DMSO stock | Equilibrium between solid and solution |

| Throughput | High (e.g., Nephelometry, Turbidimetry) | Low to Medium (e.g., Shake-Flask) |

| Time | Minutes to hours | 24-72 hours |

| Solid Form | Typically amorphous | Most stable crystalline form |

| Value | Often higher than thermodynamic solubility | "True" equilibrium value |

| Primary Use | Flagging issues for in vitro assays | Predicting in vivo behavior, formulation |

Experimental Determination of Solubility

The shake-flask method is the most widely accepted technique for determining equilibrium solubility.[12][13]

-

Preparation: Add an excess amount of the solid API to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Causality: Using an excess of solid ensures that the resulting solution is truly saturated at equilibrium.

-

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[12] The time required may need to be determined experimentally for a new class of compounds.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step, commonly achieved by centrifugation followed by filtration through a low-binding filter (e.g., PTFE).

-

Causality: Inadequate separation will lead to the inclusion of solid particles in the sample for analysis, resulting in a falsely high solubility measurement.

-

-

Quantification: Accurately determine the concentration of the API in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and accuracy.[1] A calibration curve must be generated using standard solutions of known concentrations for precise quantification.[12]

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

Caption: The Biopharmaceutical Classification System (BCS).

Conclusion

Boiling point and solubility are foundational physical properties that transcend simple characterization. They are predictive indicators of a drug candidate's developability, manufacturability, and clinical performance. For the drug development professional, a disciplined, mechanistically informed approach to their measurement is non-negotiable. Choosing the appropriate analytical technique—whether it be DSC for precise boiling point determination or distinguishing between kinetic and thermodynamic solubility assays to answer stage-specific questions—is a hallmark of an efficient and successful development program. The integration of this data into frameworks like the BCS provides a powerful tool for navigating the complex path from a promising molecule to a life-changing medicine.

References

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

-

Recipharm. (2017). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. European Pharmaceutical Review. [Link]

-

Rinaki, E., & Vertzoni, M. (2004). Quantitative Biopharmaceutics Classification System: The Central Role of Dose/Solubility Ratio. Pharmaceutical Research, 21(10), 1877-1884. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

-

Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs. [Link]

-

Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

-

Shakya, A., et al. (2020). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International, 32(31), 47-64. [Link]

-

Hilaris. (2024). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris. [Link]

-

Global Scholarly Communication Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Global Scholarly Communication Online Press. [Link]

-

Veeprho. (2024). Biopharmaceutics Classification System and Eligibility for Bio Waivers. Veeprho. [Link]

-

Goodrum, J. W., & Siesel, D. A. (2026). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). Journal of Cannabis Research, 8(1), 1. [Link]

-

Recipharm. (2007). A High Throughput Screening Platform for Liquid Formulation Design. Recipharm. [Link]

-

Goodrum, J. W., & Siesel, D. A. (2026). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). ResearchGate. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ResearchGate. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Zhou, L., & Johnson, K. C. (2022). Discovery solubility measurement and assessment with drug development in mind. Drug Discovery Today, 27(2), 345-354. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Avdeef, A. (2018). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 10(11), 1289-1306. [Link]

-

TA Instruments. (n.d.). Determining Volatile Organic Compounds by Differential Scanning Calorimetry. TA Instruments. [Link]

-

TA Instruments. (n.d.). Differential scanning calorimetry for boiling points and vapor pressure, TA-201. TA Instruments. [Link]

-

ioKinetic. (n.d.). Determination of Boiling Temperatures Using A Differential Scanning Calorimeter. ioKinetic. [Link]

-

Katritzky, A. R., et al. (2000). Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics. The Journal of Physical Chemistry A, 104(6), 1218-1224. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

OpenOChem Learn. (n.d.). Ranking Boiling Point and Solubility of Compounds. OpenOChem Learn. [Link]

-

The Organic Chemistry Tutor. (2021). Physical Properties in Organic Chemistry | Melting Point, Boiling Point & Solubility Explained. YouTube. [Link]

-

Patsnap Synapse. (2024). How does drug solubility affect drug delivery? Patsnap Synapse. [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. University of Calgary. [Link]

-

Patel, M. (2016). The Impact of Drug Formulation on Bioavailability: Key Considerations. Journal of Pharmaceutical Sciences & Research, 8(12), 1423-1426. [Link]

-

European Medicines Agency (EMA). (2011). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). EMA. [Link]

-

ICH. (2000). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. ICH. [Link]

-

Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Taylor, L. S., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(6), 789. [Link]

-

Drug Development & Delivery. (2023). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. [Link]

-

ICH. (n.d.). Quality Guidelines. ICH. [Link]

-

Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). [Link]

-

Pharmaguideline. (2011). Determination of Boiling Range or Temperature and Distillation Range. Pharmaguideline. [Link]

-

Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. Labinsights. [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. chymist.com. [Link]

-

Palko, R., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6549. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. tainstruments.com [tainstruments.com]

- 3. Ranking Boiling Point and Solubility of Compounds | OpenOChem Learn [learn.openochem.org]

- 4. youtube.com [youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tainstruments.com [tainstruments.com]

- 10. Determination of Boiling Temperatures Using A Differential Scanning Calorimeter [iokinetic.com]

- 11. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. asiapharmaceutics.info [asiapharmaceutics.info]

- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 20. ovid.com [ovid.com]

- 21. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Synthetic Directives for Trimethylcyclopropyl Ketones: A Technical Whitepaper

Executive Summary

The cyclopropyl group is a highly prized structural motif in modern drug discovery. Its inclusion in a pharmacophore imposes rigid conformational restrictions, enhances metabolic stability, and modulates lipophilicity compared to larger aliphatic rings. Among these, substituted trimethylcyclopropyl ketones represent a sterically demanding and stereochemically complex subclass. This whitepaper provides an authoritative guide on the systematic IUPAC nomenclature of these compounds, coupled with field-proven, self-validating synthetic protocols for their generation.

Structural Anatomy & IUPAC Nomenclature Directives

The systematic naming of substituted trimethylcyclopropyl ketones requires strict adherence to the hierarchical priority of functional groups established by the International Union of Pure and Applied Chemistry (IUPAC)[1].

-

Principal Functional Group : The ketone carbonyl ( −C=O ) dictates the parent structure because it holds a higher nomenclature priority than alkyl or cycloalkyl groups[1]. The parent alkane chain is defined by the longest continuous carbon chain containing the carbonyl carbon, and the standard "-ane" suffix is replaced with "-one".

-

The Cyclopropyl Substituent : Because the ketone establishes the parent chain, the cyclopropane ring is relegated to substituent status. For example, in the foundational structure 2, the two-carbon parent chain is ethane, making the base name "ethan-1-one". The cyclopropyl group is attached at C1, yielding the IUPAC name 1-cyclopropylethan-1-one[2].

-

Numbering the Ring Locants : The carbon atom of the cyclopropane ring attached to the parent chain is strictly designated as C1'. The ring is then numbered to provide the lowest possible locant set for the remaining methyl substituents. A "trimethyl" substitution pattern commonly manifests as a 2,2,3-trimethylcyclopropyl group, where the geminal dimethyls are positioned at C2' and the single methyl is at C3', minimizing the locant sum (2+2+3 = 7) compared to the incorrect 2,3,3-trimethyl assignment (2+3+3 = 8).

-

Stereochemical Assignments : The rigid geometry of the cyclopropane ring prevents free rotation, generating stable stereocenters at C1' and C3'. These must be explicitly defined using Cahn-Ingold-Prelog (CIP) rules as (R) or (S) , or relatively as cis/trans based on the spatial relationship between the parent chain at C1' and the methyl group at C3'.

Logical workflow for assigning IUPAC nomenclature to complex cyclopropyl ketones.

Experimental Methodologies: Stereospecific Cyclopropanation

The synthesis of highly substituted, sterically hindered cyclopropanes requires precise control over ring-closing dynamics. Traditional free-carbene additions often suffer from poor stereocontrol or unwanted C-H insertion side reactions. Consequently, the 3 remains the gold standard for synthesizing trimethylcyclopropyl architectures from their corresponding enones[3]. By utilizing a zinc carbenoid ( ICH2ZnI ), the reaction proceeds via a concerted, stereospecific [2+1] cycloaddition that faithfully retains the stereochemistry of the starting alkene[3].

Recent advancements also highlight 4 as a viable alternative for the α-cyclopropanation of ketones, relying on intramolecular nucleophilic displacement driven by transition-metal catalysts[4].

Experimental workflow for the stereospecific synthesis of trimethylcyclopropyl ketones.

Self-Validating Experimental Protocol

Target: Synthesis of 1-(2,2,3-trimethylcyclopropyl)ethan-1-one via Simmons-Smith Cyclopropanation.

Causality for Method Selection: The use of a Zn−Cu couple with diiodomethane generates the intermediate ICH2ZnI . This carbenoid is electrophilic but significantly less reactive than a free carbene, preventing unselective C-H insertion and ensuring a concerted methylene transfer that strictly preserves the starting alkene's geometry[3].

Step 1: Reagent Preparation (Carbenoid Generation)

-

Action: Suspend Zn−Cu couple (3.0 equiv) in anhydrous diethyl ether under an inert argon atmosphere. Add a single crystal of iodine ( I2 ) followed by the dropwise addition of diiodomethane ( CH2I2 , 2.0 equiv). Gently reflux for 30 minutes.

-

Causality: Argon prevents the oxidation of the highly reactive zinc carbenoid and minimizes moisture-induced quenching. The I2 crystal acts as an essential surface activator, stripping the passivating oxide layer from the zinc to initiate carbenoid formation.

Step 2: Cyclopropanation

-

Action: Cool the activated mixture to 0 °C. Add the highly substituted alkene precursor (e.g., 3,4-dimethylpent-3-en-2-one) (1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: Cooling to 0 °C controls the exothermic nature of the cycloaddition, maximizing diastereoselectivity and preventing the thermal degradation of the enone substrate.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active enone spot and the emergence of a higher- Rf product spot validates the consumption of the starting material.

Step 3: Quenching and Extraction

-

Action: Quench the reaction at 0 °C by slowly adding saturated aqueous NH4Cl . Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Causality: NH4Cl is specifically chosen because it safely decomposes unreacted zinc carbenoid and solubilizes zinc salts without lowering the pH enough to cause the acid-catalyzed ring-opening of the newly formed, highly strained cyclopropane ring.

Step 4: Self-Validation and Characterization

-

Action: Purify the crude product via flash column chromatography.

-

Validation: Confirm the structural integrity using 1H NMR and IR spectroscopy. The defining diagnostic signals for the cyclopropane ring protons must appear highly shielded between 0.5 ppm and 1.5 ppm. The retention of the ketone is validated by a distinct 13C NMR peak near 210 ppm and a sharp IR stretch at ~1705 cm−1 .

Quantitative Data & Methodological Comparison

The selection of a cyclopropanation strategy profoundly impacts the yield and stereochemical purity of the resulting trimethylcyclopropyl ketone. The table below summarizes the quantitative outcomes and mechanistic causality of leading methodologies[3][4][5].

| Cyclopropanation Strategy | Reagents / Catalysts | Avg. Yield (%) | Diastereomeric Ratio (d.r.) | Mechanistic Causality for Outcome |

| Simmons-Smith | Zn−Cu , CH2I2 | 82 - 88 | > 19:1 | Concerted [2+1] methylene transfer; the geometry of the starting alkene is strictly retained. |

| Corey-Chaykovsky | Me2S(O)CH2 , Base | 60 - 70 | ~ 4:1 | Stepwise nucleophilic addition followed by ring closure; intermediate lifetime allows bond rotation. |

| Hydrogen-Borrowing | Ru-MACHO / Ir Catalyst | 70 - 75 | ~ 10:1 | Intramolecular displacement dictated by the steric bulk of the transition state during catalysis. |

References

-

Synthesis of cyclopropanes - Organic Chemistry Portal | Source: organic-chemistry.org | 5

-

Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem | Source: nih.gov | 2

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC - NIH | Source: nih.gov | 4

-

Short Summary of IUPAC Nomenclature of Organic Compounds | Source: eiu.edu | 1

-

Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions | Source: youtube.com |3

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1,2,3-Trimethylcyclopropane Stereoisomers

This guide provides a comprehensive analysis of the thermodynamic stability of the stereoisomers of 1,2,3-trimethylcyclopropane. It is intended for researchers, scientists, and drug development professionals who are interested in the conformational analysis and energetics of substituted cyclopropanes. This document delves into the theoretical underpinnings of their stability, outlines experimental methodologies for their analysis, and discusses the implications of their stereochemistry in various scientific fields.

Introduction: The Significance of Stereoisomerism in Substituted Cyclopropanes

The cyclopropane ring, a three-membered carbocycle, is a fundamental structural motif in organic chemistry and medicinal chemistry.[1] Its inherent ring strain, a combination of angle and torsional strain, endows it with unique chemical reactivity and a rigid, planar geometry.[2][3] When substituents are introduced onto the cyclopropane ring, the possibility of stereoisomerism arises, leading to molecules with the same connectivity but different spatial arrangements of atoms. In the case of 1,2,3-trimethylcyclopropane, two diastereomers exist: the cis,cis isomer (all three methyl groups on the same face of the ring) and the cis,trans isomer (two methyl groups on one face and the third on the opposite face).[4][5] Understanding the relative thermodynamic stabilities of these isomers is crucial for predicting their behavior in chemical reactions, their interactions with biological systems, and for the rational design of molecules with specific three-dimensional structures.

Theoretical Framework: Unraveling the Sources of Strain

The thermodynamic stability of the 1,2,3-trimethylcyclopropane stereoisomers is primarily governed by the interplay of various types of strain. The rigid and planar nature of the cyclopropane ring forces substituents into eclipsed or nearly eclipsed conformations, leading to significant steric and torsional strain.[6][7]

Ring Strain in the Cyclopropane Core

The cyclopropane ring is inherently strained due to two main factors:

-

Angle Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor orbital overlap and a high degree of angle strain.[3][8]

-

Torsional Strain: The C-H bonds on adjacent carbon atoms in the cyclopropane ring are in an eclipsed conformation, resulting in torsional strain.[6]

Steric Strain Arising from Methyl Substitution

The introduction of methyl groups at the 1, 2, and 3 positions introduces additional steric strain, which is the primary factor differentiating the stability of the stereoisomers. This steric strain, often referred to as Pitzer strain in the context of cycloalkanes, arises from the non-bonded interactions between the substituent groups.[9]

In the cis,cis-1,2,3-trimethylcyclopropane isomer, all three methyl groups are on the same face of the cyclopropane ring. This arrangement forces the bulky methyl groups into close proximity, leading to significant steric repulsion (van der Waals strain) between them. These eclipsing interactions are energetically unfavorable and destabilize the molecule.

In contrast, the cis,trans-1,2,3-trimethylcyclopropane isomer has two methyl groups on one face and one on the opposite face. This arrangement allows for greater separation between the methyl groups, thereby reducing the steric strain compared to the cis,cis isomer. While some steric interactions still exist, the overall destabilization due to steric hindrance is expected to be significantly lower.

Based on these theoretical considerations, the predicted order of thermodynamic stability is:

cis,trans-1,2,3-trimethylcyclopropane > cis,cis-1,2,3-trimethylcyclopropane

This prediction is rooted in the fundamental principle that molecules will adopt the conformation that minimizes their overall strain energy. The cis,trans isomer achieves this by alleviating the severe steric crowding present in the cis,cis isomer.

Quantitative Analysis: A Comparative Look at Isomer Stability

A search of chemical databases reveals calculated thermodynamic properties for 1,2,3-trimethylcyclopropane as a general entity, but not for the individual stereoisomers.[9] This highlights a gap in the experimental and computational literature that presents an opportunity for further research.

| Stereoisomer | Predicted Relative Stability | Key Destabilizing Interactions |

| cis,cis-1,2,3-trimethylcyclopropane | Less Stable | Severe steric repulsion between three eclipsing methyl groups. |

| cis,trans-1,2,3-trimethylcyclopropane | More Stable | Reduced steric strain due to one methyl group being on the opposite face of the ring. |

Experimental Determination of Thermodynamic Stability

To experimentally validate the predicted stability order and quantify the energy difference between the stereoisomers, a systematic approach involving synthesis, separation, and analysis is required.

Synthesis and Separation of Stereoisomers

A mixture of the cis,cis and cis,trans isomers of 1,2,3-trimethylcyclopropane can be synthesized through various methods, such as the Simmons-Smith cyclopropanation of the corresponding alkene or other diastereoselective cyclopropanation reactions.[11][12][13]

Once a mixture is obtained, the individual stereoisomers must be separated for individual analysis. Gas chromatography (GC) is a powerful technique for the separation of volatile isomers.[14]

Experimental Protocol: Gas Chromatographic Separation

-

Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required. A capillary column with a non-polar stationary phase (e.g., DB-5ms) is suitable for separating hydrocarbon isomers.[14]

-

Sample Preparation: Prepare a dilute solution of the 1,2,3-trimethylcyclopropane isomer mixture in a volatile solvent such as hexane or dichloromethane.[8][14]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Temperature Program: Employ a temperature gradient to achieve optimal separation. A typical program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) at a controlled rate (e.g., 5°C/min).[1]

-

Data Analysis: The separated isomers will appear as distinct peaks in the chromatogram. The peak with the shorter retention time will generally correspond to the more volatile, and often less stable, isomer. The relative peak areas can be used to determine the initial ratio of the isomers in the mixture. For definitive identification, the GC can be coupled with a mass spectrometer (GC-MS) to obtain the mass spectrum of each isomer.[8]

Calorimetric Analysis for Enthalpy of Formation

To obtain quantitative data on the thermodynamic stability, the enthalpy of combustion or enthalpy of formation of each purified isomer can be determined using calorimetry. Bomb calorimetry is a standard technique for measuring the heat of combustion of organic compounds.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed amount of the purified isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

-

Combustion: The bomb is filled with pure oxygen under high pressure and then submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.

-

Temperature Measurement: The heat released by the combustion of the sample is absorbed by the water and the bomb, causing a rise in temperature. This temperature change is measured with high precision.

-

Calculation of Enthalpy of Combustion: From the temperature rise and the known heat capacity of the calorimeter system, the heat of combustion can be calculated.

-

Calculation of Enthalpy of Formation: Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the isomer can be determined. A more negative enthalpy of formation indicates greater thermodynamic stability.

Implications in Drug Development and Materials Science

The stereochemical arrangement of substituents on a cyclopropane ring can have a profound impact on the biological activity and material properties of a molecule. The rigid nature of the cyclopropane scaffold makes it an attractive component in drug design, as it can be used to lock a molecule into a specific conformation, thereby enhancing its binding affinity to a biological target.

A thorough understanding of the relative stabilities of different stereoisomers is critical for:

-

Rational Drug Design: Designing molecules with the optimal three-dimensional structure for interacting with a specific receptor or enzyme.

-

Synthesis and Purification: Developing synthetic routes that favor the formation of the desired, thermodynamically more stable isomer, and designing effective purification strategies.

-

Materials Science: Creating materials with specific physical and chemical properties that are dependent on the precise spatial arrangement of their constituent molecules.

Conclusion

The thermodynamic stability of the stereoisomers of 1,2,3-trimethylcyclopropane is dictated by the balance of inherent ring strain and the steric interactions between the methyl substituents. Theoretical analysis strongly suggests that the cis,trans isomer is more stable than the cis,cis isomer due to the minimization of steric repulsion. While quantitative experimental data for these specific isomers is sparse, established experimental protocols involving gas chromatography for separation and calorimetry for energetic analysis can be employed to validate this prediction and provide valuable thermodynamic data. For researchers in drug development and materials science, a deep understanding of the principles governing the stability of substituted cyclopropanes is essential for the rational design and synthesis of novel molecules with tailored three-dimensional structures and properties.

References

-

Chemical Properties of Cyclopropane, 1,2,3-trimethyl- (CAS 42984-19-0). (n.d.). Cheméo. Retrieved from [Link]

-

Trimethyl cyclopropane-1,2,3-tricarboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

- Xie, X., Yue, G., Tang, S., Huo, X., Liang, Q., She, X., & Pan, X. (2005).

- Charette, A. B., & Beauchemin, A. (2009). Enantioselective Synthesis of 1,2,3-trisubstituted Cyclopropanes Using Gem-Dizinc Reagents. Journal of the American Chemical Society, 131(43), 15624–15626.

-

Cyclopropane, 1,2,3-trimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mesomerism, Ring & Substituent Effects, A Computational Chemistry Experiment. (n.d.). Retrieved from [Link]

-

How many total stereoisomers are possible for 1,2,3-trimethylcyclopropane? (2023, September 14). Brainly. Retrieved from [Link]

-

Thermodynamic properties of 1,3,3-trimethylcyclopropene. (n.d.). ResearchGate. Retrieved from [Link]

-

Cis-Trans Isomerism in Cycloalkanes. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

- Kim, M. J., Wang, D. J., Targos, K., Garcia, U. A., Harris, A. F., Guzei, I. A., & Wickens, Z. K. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.

-

Enantioselective gas chromatographic analysis of cyclopropane derivatives. (2004, August 11). Archive ouverte UNIGE. Retrieved from [Link]

-

A MRCC study of the isomerisation of cyclopropane. (n.d.). ResearchGate. Retrieved from [Link]

-

Stability of cis vs trans isomers? (2014, December 6). Chemistry Stack Exchange. Retrieved from [Link]

-

1,2,3-Trimethylcyclopropane stereoisomers. (2016, June 10). Chemistry Stack Exchange. Retrieved from [Link]

-

Cis-Trans Isomers and its Differences in Properties. (2021, December 10). Longdom Publishing. Retrieved from [Link]

-

Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. (2025, August 30). SAR Publication. Retrieved from [Link]

- Frey, H. M., & Marshall, D. C. (1963). The thermal unimolecular isomerization of 1,2,3-trimethylcyclopropane. Journal of the Chemical Society (Resumed), 5717.

-

Cyclopropane, 1,2,3-trimethyl-. (n.d.). PubChem. Retrieved from [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved from [Link]

-

Angle Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. Retrieved from [Link]

-

Cyclopropane (C3H6, a three-membered ring) is more reactive than... (n.d.). Pearson. Retrieved from [Link]

-

Conformations of Cycloalkanes. (2026, March 10). Chemistry LibreTexts. Retrieved from [Link]

-

Cis-Trans Isomerism in Cycloalkanes. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

-

r-1,c-2,c-3-trimethylcyclopropane. (n.d.). NIST/TRC Web Thermo Tables. Retrieved from [Link]

-

Enantioselective Synthesis of 1,2,3-trisubstituted Cyclopropanes Using Gem-Dizinc Reagents. (2009, November 4). PubMed. Retrieved from [Link]

-

Conformations of Cycloalkanes. (2026, March 10). Chemistry LibreTexts. Retrieved from [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved from [Link]

-

Geometric Isomers In Small Rings: Cis And Trans Cycloalkanes. (2014, March 20). Master Organic Chemistry. Retrieved from [Link]

-

How many total stereoisomers are possible for 1,2,3-trimethylcyclopropane? (2023, September 14). Brainly. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. brainly.com [brainly.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. sarpublication.com [sarpublication.com]

- 6. Cyclopropane, 1,2,3-trimethyl- (CAS 42984-19-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sci-Hub. Highly Diastereoselective Formation of 1,2,3‐Trisubstituted Cyclopropane Derivatives. / ChemInform, 2005 [sci-hub.box]

- 9. Enantioselective synthesis of 1,2,3-trisubstituted cyclopropanes using gem-dizinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. turbo.vernier.com [turbo.vernier.com]

- 13. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Asymmetric Synthesis Protocols for Chiral Cyclopropyl Ketones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Enantioselective Michael-Initiated Ring Closure (MIRC) Methodologies

Chiral cyclopropyl ketones are highly privileged pharmacophores in drug development, offering unique conformational restriction, enhanced metabolic stability, and specific spatial vectors for target binding. Synthesizing these strained three-membered rings with high enantio- and diastereoselectivity requires precise orchestration of nucleophilic addition and leaving-group expulsion.

This technical guide details two field-proven methodologies for the asymmetric cyclopropanation of α,β -unsaturated ketones (enones): an Organocatalytic MIRC via Iminium Activation and a Chiral Lewis Acid-Catalyzed MIRC . As a self-validating system, these protocols integrate mechanistic causality, in-process analytical controls, and quantitative benchmarking to ensure reproducibility in your laboratory.

Mechanistic Rationale & System Design

The synthesis of chiral cyclopropyl ketones via ylide chemistry fundamentally relies on the Michael-Initiated Ring Closure (MIRC) pathway. The challenge lies in controlling the facial selectivity of the initial 1,4-conjugate addition and preventing competing 1,2-addition (epoxidation).

The Organocatalytic Approach (Primary-Secondary Diamines)

Ketones are notoriously less reactive toward iminium formation than aldehydes due to steric hindrance. Traditional secondary amine catalysts (e.g., MacMillan imidazolidinones) often fail or require harsh conditions. To bypass this, primary-secondary diamine catalysts are employed[1].

-

Causality of Catalyst Design: The unhindered primary amine rapidly condenses with the enone to form a highly electrophilic iminium ion, lowering the LUMO. Simultaneously, the chiral secondary amine moiety acts as a steric shield and hydrogen-bond donor, directing the incoming nucleophile to a single face of the alkene.

-

Ylide Selection: Stabilized sulfonium ylides (bearing electron-withdrawing groups) are used. Their reduced basicity prevents background racemic reactions and ensures the initial Michael addition is reversible, allowing thermodynamic control before the irreversible intramolecular displacement of the dimethyl sulfide ( SMe2 ) leaving group[2].

The Lewis Acid Approach (Shibasaki Protocol)

For unactivated or sterically demanding enones, transition-metal or rare-earth Lewis acids provide superior activation. The La-Li₃-(biphenyldiolate)₃ complex acts as a chiral pocket[3].

-

Causality of Ylide Selection: This protocol utilizes dimethyloxosulfonium methylide. The addition of the oxygen atom to the sulfur center makes the ylide a "softer" nucleophile compared to standard sulfonium ylides, strictly driving 1,4-conjugate addition over 1,2-carbonyl attack[3].

Pathway Visualizations

Mechanistic cycle of organocatalytic MIRC cyclopropanation via iminium activation.

Step-by-step experimental workflow for the asymmetric cyclopropanation protocol.

Quantitative Comparison of Methodologies

To assist in route scouting, the following table summarizes the operational parameters and historical performance data of both protocols[1][3].

| Parameter | Protocol A: Organocatalytic MIRC | Protocol B: Chiral Lewis Acid MIRC |

| Catalyst System | Chiral Primary-Secondary Diamine (20 mol%) | La-Li₃-(biphenyldiolate)₃ (10 mol%) + NaI |

| Ylide Reagent | Stabilized Sulfonium Ylide | Dimethyloxosulfonium Methylide |

| Substrate Scope | Cinnamone derivatives (aryl/alkyl enones) | Broad β -aryl and β -alkyl enones |

| Typical Yield | 50–68% | 75–95% |

| Enantiomeric Excess (ee) | 67–93% | 85–99% |

| Diastereomeric Ratio (dr) | >95:5 (trans-selective) | >95:5 (trans-selective) |

| Reaction Temperature | Room Temperature | -20 °C to 0 °C |

| Operational Advantage | Metal-free, highly modular, air-tolerant | Superior yields, handles unactivated enones |

Experimental Protocols

Protocol A: Organocatalytic MIRC via Primary-Secondary Diamines

Adapted from the methodology of Wang et al. for cinnamone derivatives[1].

Self-Validating Premise: The reaction relies on the in situ generation of the iminium ion. Background racemic reactions are mitigated by the low basicity of the stabilized ylide.

-

Reagent Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the chiral primary-secondary diamine catalyst (0.04 mmol, 20 mol%) and the stabilized sulfonium ylide (0.24 mmol, 1.2 equiv).

-

Solvent Addition: Dissolve the mixture in 2.0 mL of anhydrous THF.

-

Causality: THF provides the optimal dielectric constant to stabilize the polar transition state of the iminium intermediate without competitively hydrogen-bonding to the catalyst's secondary amine.

-

-

Substrate Introduction: Add the cinnamone derivative (0.20 mmol, 1.0 equiv) to the stirring solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours.

-

In-Process Control: Monitor the consumption of the enone via TLC (Hexanes/EtOAc 4:1, UV active at 254 nm).

-

-

Quench & Extraction: Quench the reaction with 2 mL of saturated aqueous NH4Cl . Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Self-Validation (dr determination): Before column chromatography, take a 50 µL aliquot of the crude mixture, evaporate, and run a crude 1H -NMR. Integrate the cyclopropyl proton doublets (typically ~2.5–3.0 ppm) to determine the diastereomeric ratio (dr) and prevent fractionation bias during purification.

-

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the chiral 1,2,3-trisubstituted cyclopropyl ketone. Validate enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H or AS-H).

Protocol B: Chiral Lewis Acid-Catalyzed Cyclopropanation

Adapted from the Shibasaki methodology utilizing rare-earth metal complexes[3].

Self-Validating Premise: The self-assembly of the heterobimetallic complex is critical. The inclusion of NaI dynamically stabilizes the active catalytic species.

-

Catalyst Complex Assembly: In an argon-filled glovebox, charge a flask with La(O−iPr)3 (10 mol%), the chiral biphenyldiol ligand (30 mol%), and NaI (10 mol%). Add anhydrous THF (1.0 M) and stir at room temperature for 1 hour to ensure complete self-assembly of the La-Li₃-(biphenyldiolate)₃ complex.

-

Causality: NaI acts as a dynamic ligand-exchange promoter, significantly accelerating the turnover rate and stabilizing the chiral pocket.

-

-

Ylide Generation: In a separate flame-dried flask under argon, suspend trimethylsulfoxonium iodide (1.5 equiv) in THF. Add NaH (60% dispersion in mineral oil, 1.4 equiv) portion-wise at 0 °C. Stir for 1 hour until gas evolution ceases, generating dimethyloxosulfonium methylide.

-

MIRC Reaction: Add the enone substrate (1.0 equiv) to the catalyst solution and cool the mixture to -20 °C. Slowly transfer the ylide solution dropwise over 10 minutes.

-

Causality: The slow addition at cryogenic temperatures strictly suppresses the uncatalyzed background reaction, ensuring the ylide only attacks the Lewis acid-activated enone.

-

-

Workup & Validation: Stir at -20 °C until complete consumption of the enone (typically 12-24 h, monitor via TLC). Quench with water, extract with Et2O , dry over MgSO4 , and concentrate. Purify via silica gel chromatography and determine ee via HPLC (e.g., Chiralcel OD-H).

Troubleshooting & Optimization

-

Low Enantioselectivity in Protocol A: This often indicates competitive background reaction. Ensure the ylide used is sufficiently stabilized (e.g., bearing an ester or amide group). If using an unstabilized ylide, switch to Protocol B.

-

Poor Conversion in Protocol B: Incomplete formation of the dimethyloxosulfonium methylide is the most common failure point. Ensure the NaH is fresh and allow sufficient time for complete deprotonation (indicated by the cessation of H2 bubbling) before addition to the enone.

-

Epoxide Formation (1,2-Addition Byproduct): If epoxide forms instead of the cyclopropane, the nucleophile is too "hard". Verify that a sulfoxonium ylide (Protocol B) or a highly stabilized sulfonium ylide (Protocol A) is being used, rather than a raw dimethylsulfonium methylide.

References

-

Wang, et al. (2013). Asymmetric Organocatalytic Cyclopropanation of Cinnamone Derivatives with Stabilized Sulfonium Ylides. The Journal of Organic Chemistry, 78(12), 6322–6327.[Link]

-

Shibasaki, M., et al. (2007). Catalytic Asymmetric Cyclopropanation of Enones with Dimethyloxosulfonium Methylide Promoted by a La−Li3−(biphenyldiolate)3 + NaI Complex. Journal of the American Chemical Society, 129(44), 13410–13411.[Link]

-

Chen, Y., et al. (2023). Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Chemical Synthesis (OAE Publishing), 3(11).[Link]

-

Kelly, C., et al. (2025). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules (MDPI), 30(3), 683.[Link]

Sources

GC-MS Methods for the Separation and Analysis of Diastereomers: A Senior Application Scientist's Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The stereochemical configuration of a molecule is a critical determinant of its biological activity, toxicity, and pharmacokinetic profile. For compounds with multiple chiral centers, this manifests as diastereomers—stereoisomers that are not mirror images. Unlike enantiomers, diastereomers possess different physicochemical properties, making their separation on achiral chromatographic phases theoretically possible. However, achieving baseline resolution for structurally similar diastereomers often requires specialized, high-resolution techniques. This guide provides a comprehensive overview and detailed protocols for the separation and analysis of diastereomers using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore both direct analysis on chiral stationary phases and indirect methods involving derivatization, with a focus on the underlying principles, method development strategies, and validation in accordance with pharmaceutical industry standards.

The Principle of Diastereomer Separation by GC-MS

The successful separation of diastereomers by gas chromatography hinges on exploiting the subtle differences in their physical and chemical properties. The choice between a direct or indirect analytical approach is the first critical decision in method development.

Direct Separation on Chiral Stationary Phases (CSPs)

While diastereomers can often be separated on standard achiral columns, challenging separations benefit immensely from the enhanced selectivity of Chiral Stationary Phases (CSPs). The fundamental principle is "chiral recognition," where the CSP interacts differently with each stereoisomer.[1]

Mechanism of Action: CSPs contain a chiral selector, such as a cyclodextrin derivative or an amino acid derivative, which is immobilized onto the polysiloxane backbone of the column.[2][3][4][5] As the analytes travel through the column, they form transient diastereomeric complexes with the chiral selector.[1] The stability of these complexes differs for each diastereomer due to steric and electronic interactions, resulting in different retention times and, consequently, chromatographic separation.[1][2] Cyclodextrin-based phases, for example, have a hydrophobic inner cavity and a hydrophilic exterior, allowing for separation based on inclusion complexing and hydrogen bonding.[3][6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.5,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption [label="Fig 1: Principle of Chiral Recognition on a CSP.", shape=plaintext, fontname="Arial", fontsize=10]; Elution2 -> caption [style=invis]; Elution1 -> caption [style=invis]; end

Indirect Separation via Derivatization

An alternative strategy involves chemically modifying the analyte to enhance separation on a standard, non-chiral column. This is particularly useful when a suitable CSP is not available or when the analytes exhibit poor chromatographic behavior (e.g., low volatility, high polarity).

Mechanism of Action: This method is essential for separating enantiomers, which are converted into a mixture of diastereomers by reacting them with a pure, single-enantiomer derivatizing agent.[7][8][9][10][11] These newly formed diastereomers have distinct physical properties and can be readily separated on a conventional achiral GC column.[8][11]

Even when dealing with a sample that is already a mixture of diastereomers, derivatization with an achiral reagent can be highly beneficial. The goals of this process are to:

-

Increase Volatility: By masking polar functional groups like -OH, -NH, or -COOH, derivatization makes compounds more suitable for GC analysis.[12][13]

-

Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and oven.[14]

-

Enhance Chromatographic Peak Shape: Reducing interactions between the analyte and active sites in the GC system minimizes peak tailing.[12]

Common derivatization reactions include silylation, acylation, and alkylation.[12][14]

dot graph TD { graph [splines=ortho, nodesep=0.5, size="7.5,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption [label="Fig 2: Workflow for Indirect Separation via Derivatization.", shape=plaintext, fontname="Arial", fontsize=10]; Result -> caption [style=invis]; end

Method Development and Optimization

A systematic approach to method development is crucial for achieving a robust and reproducible separation.

Column Selection

-

Chiral Columns (Direct Method): Cyclodextrin-based columns (e.g., β- or γ-cyclodextrin derivatives) are versatile and widely used for a broad range of chiral compounds, including those found in pharmaceuticals and essential oils.[15][16][17] The specific derivative on the cyclodextrin (e.g., permethylated, trifluoroacetylated) dictates its selectivity.

-

Achiral Columns (Indirect Method or Simple Diastereomers): For diastereomers with significant differences in boiling points or polarity, or for analyzing derivatized compounds, a standard column is used. A mid-polarity phase, such as one containing 5% phenyl polysiloxane (e.g., HP-5 or DB-5), is an excellent starting point.[18]

GC Oven Temperature Program

The temperature program is one of the most powerful parameters for optimizing resolution.[19][20]

-

Initial Temperature: A low initial oven temperature (e.g., 40-60°C) is often required to resolve volatile diastereomers that elute early in the chromatogram.[16][21]

-

Temperature Ramp Rate: Slower ramp rates (e.g., 1-2°C/min) increase the interaction time between the analytes and the stationary phase, which almost always improves the resolution of chiral compounds.[16][21] A good starting point for a scouting gradient is a ramp of 10°C/min.[19]

-

Final Temperature: The final temperature should be high enough to ensure all components elute from the column in a reasonable time. A hold at the final temperature can help elute any less volatile matrix components.[19]

Carrier Gas and Linear Velocity

Hydrogen is often the preferred carrier gas as it allows for faster analysis times without a significant loss in efficiency. For chiral separations, operating at higher-than-optimal linear velocities (e.g., 60-80 cm/sec for hydrogen) can surprisingly improve resolution and peak sharpness.[21]

Mass Spectrometer (MS) Detector

The MS serves as a highly sensitive and selective detector. For method development, acquiring data in full scan mode is useful for identifying analyte peaks and potential interferences. For quantitative analysis, Selected Ion Monitoring (SIM) mode provides significantly better sensitivity and selectivity by monitoring only a few characteristic ions for each analyte.[1][22] This is crucial for detecting trace-level impurities.[1][22][23]

Detailed Protocols

Protocol 1: Direct Separation of Diastereomers on a Chiral Column

This protocol outlines a general procedure for the direct analysis of a hypothetical pharmaceutical intermediate with two chiral centers.

1. Instrument and Column:

-

GC-MS System: Agilent 8890 GC with 5977B MSD (or equivalent).

-

Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin column.

2. Sample Preparation:

-

Accurately weigh ~10 mg of the diastereomeric mixture.

-

Dissolve in 10 mL of a suitable solvent (e.g., Ethyl Acetate) to make a 1 mg/mL stock solution.

-

Prepare a working standard of 10 µg/mL by diluting the stock solution.

3. GC-MS Parameters:

| Parameter | Setting | Rationale |

| Injector | Split/Splitless | For trace analysis, use splitless mode to maximize analyte transfer to the column. |

| Inlet Temp | 250°C | Ensures rapid volatilization of the sample without thermal degradation. |

| Injection Vol. | 1 µL | A standard volume to avoid column overloading. |

| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis. |

| Linear Velocity | 40 cm/sec (Helium) or 60 cm/sec (Hydrogen) | A higher flow can improve peak shape for chiral separations.[21] |

| Oven Program | 60°C (hold 2 min), ramp at 2°C/min to 220°C (hold 5 min) | The slow ramp rate is critical for maximizing resolution.[16][18][21] |

| MS Transfer Line | 280°C | Prevents condensation of analytes before they enter the mass spectrometer. |

| Ion Source Temp | 230°C | Standard temperature for electron ionization. |

| Quadrupole Temp | 150°C | Standard temperature for the mass filter. |

| Acquisition Mode | Full Scan (m/z 50-550) for development; SIM for quantitation. | Full scan confirms identity; SIM provides superior sensitivity.[1] |

4. Data Analysis:

-

Integrate the peaks corresponding to the diastereomers.

-

Confirm the identity of each peak by comparing the acquired mass spectrum to a reference spectrum.

-

Calculate the relative percentage of each diastereomer based on the peak area.